2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution, reduction, and protection-deprotection steps .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying CaSR antagonists and their chemical properties.
Biology: Researchers use this compound to investigate the role of CaSR in cellular signaling and homeostasis.
Medicine: It is used to explore potential therapeutic applications for conditions related to calcium metabolism, such as hyperparathyroidism.
Industry: While its industrial applications are limited, it is used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves its interaction with the calcium-sensing receptor (CaSR). By binding to CaSR, it acts as an antagonist, inhibiting the receptor’s activity. This inhibition affects various downstream signaling pathways, leading to changes in cellular calcium levels and related physiological processes .
Comparison with Similar Compounds
Similar Compounds
NPS R-467: Another CaSR antagonist with similar properties but different chemical structure.
Calhex 231: A structurally distinct CaSR antagonist used in similar research applications.
Uniqueness
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is unique due to its high selectivity and potency as a CaSR antagonist. Its specific chemical structure allows for effective inhibition of CaSR, making it a valuable tool in research .
Properties
Molecular Formula |
C24H25ClN2O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3 |
InChI Key |
PZUJQWHTIRWCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O |
Origin of Product |
United States |
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